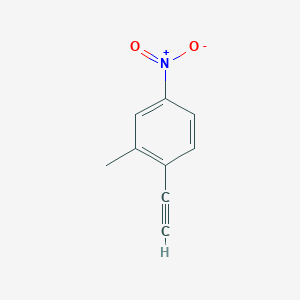

1-Ethynyl-2-methyl-4-nitrobenzene

Descripción general

Descripción

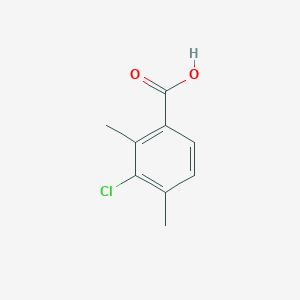

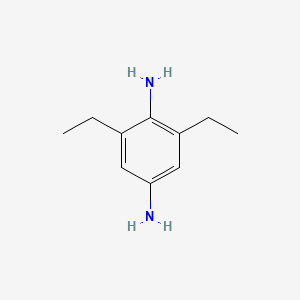

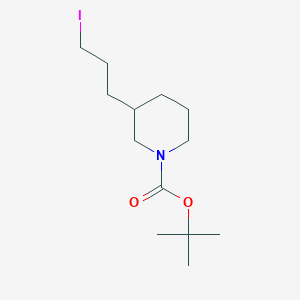

“1-Ethynyl-2-methyl-4-nitrobenzene” is a chemical compound with the molecular formula C8H5NO2 . It is also known as “4-Nitrophenylacetylene” and "1-Ethynyl-4-nitrobenzene" .

Synthesis Analysis

The synthesis of benzene derivatives like “1-Ethynyl-2-methyl-4-nitrobenzene” often involves electrophilic aromatic substitution . This process includes a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of “1-Ethynyl-2-methyl-4-nitrobenzene” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s spatial arrangement .Chemical Reactions Analysis

Benzene derivatives like “1-Ethynyl-2-methyl-4-nitrobenzene” can undergo various reactions. One common reaction is electrophilic aromatic substitution, where the aromatic ring is retained during reactions . Another reaction involves the conversion of the nitro group to an amine .Aplicaciones Científicas De Investigación

Molecular Structure Diversity

1-Ethynyl-2-methyl-4-nitrobenzene demonstrates significant diversity in molecular structures based on subtle changes. The synthesis and analysis of similar compounds, like 1-ethynyl-2-nitro-4,5-dipropoxybenzene, 1,2-dibutoxy-4-ethynyl-5-nitrobenzene, and 1-ethynyl-2-nitro-4,5-dipentoxybenzene, exhibit varied crystal structures due to small molecular alterations (Oburn & Bosch, 2017).

Nonlinear Optical Properties

Compounds similar to 1-Ethynyl-2-methyl-4-nitrobenzene, specifically bis(alkoxy)phenyl ethynyl oligomers, have been synthesized, showcasing notable thermal stability and nonlinear optical properties, important for materials science applications (Amin et al., 2017).

Polymerization Reactions

The compound plays a role in polymerization reactions. For example, derivatives of 1,4-bis[2-(4',4"-diheptyloxyphenyl)ethynyl]benzene, which is structurally similar, exhibit mesomorphic behavior crucial for understanding polymer science (Pugh & Percec, 1990).

Chemical Rearrangements

In the realm of organic chemistry, the rearrangement of similar nitro compounds, such as 1,3-dialkyl-2-nitrobenzenes, to their 4-nitro derivatives has been studied, shedding light on reaction mechanisms and kinetics (Bullen, Ridd, & Sabek, 1953).

Enhancement of PDMS Networks

1-Ethynyl-2-methyl-4-nitrobenzene's derivatives have been used in enhancing polydimethylsiloxane (PDMS) networks, demonstrating the potential in materials engineering and functionalization (Madsen et al., 2013).

Copper(I) Complexes in Chemistry

The compound plays a role in forming ethynyl (tertiary phosphine) copper(I) complexes, important for understanding metal-organic chemistry (Coates & Parkin, 1961).

Interaction with other Compounds

The interactions of derivatives like 1,3-bis(ethylamino)-2-nitrobenzene with other compounds, useful in understanding the physical properties of polymers and molecular interactions, have been explored (Walczak et al., 2008).

Mecanismo De Acción

The mechanism of action for the reactions of “1-Ethynyl-2-methyl-4-nitrobenzene” involves a two-step process. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

According to the safety data sheet for “1-Ethynyl-4-nitrobenzene”, it is advised to avoid breathing vapors, mist, or gas. Adequate ventilation should be ensured, and contact with eyes, skin, and clothing should be avoided . In case of accidental ingestion or inhalation, immediate medical attention may be required .

Propiedades

IUPAC Name |

1-ethynyl-2-methyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-3-8-4-5-9(10(11)12)6-7(8)2/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVBDTWJYYKPMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethynyl-2-methyl-4-nitrobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate](/img/structure/B3107992.png)